Home > Products > Screening Compounds P134765 > 1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea
1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea - 941879-33-0

1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea

Catalog Number: EVT-2926725
CAS Number: 941879-33-0
Molecular Formula: C15H19N3O
Molecular Weight: 257.337
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • N-alkylation of 1-methyl-1H-indol-3-amine: This method involves reacting 1-methyl-1H-indol-3-amine with an appropriate alkylating agent, such as a cyclopentyl halide, in the presence of a base. []
  • Reaction of 1-methyl-1H-indole-3-carbonyl chloride with amines: This approach involves reacting 1-methyl-1H-indole-3-carbonyl chloride with an appropriate amine, such as cyclopentylamine, to form the desired urea derivative. []
Molecular Structure Analysis

The 1-methyl-1H-indol-3-yl moiety is characterized by a planar indole ring system substituted with a methyl group at the nitrogen atom. This planar structure can facilitate interactions with biological targets, such as DNA or proteins, through π-stacking interactions. []

Chemical Reactions Analysis

The 1-methyl-1H-indol-3-yl group can participate in various chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions. These reactions offer opportunities for further structural modifications and the development of new derivatives. []

Mechanism of Action
  • Inhibition of tubulin polymerization: []
  • Glycogen synthase kinase-3 (GSK-3) inhibition: [, ]
  • Aryl hydrocarbon receptor (AhR) agonism: [, ]
  • DNA intercalation: []
Applications
  • Anticancer agents: Several compounds possessing this structural motif have shown promising anticancer activities. [, , , ]
  • Anti-inflammatory agents: Some derivatives have exhibited significant anti-inflammatory properties. [, , , ]
  • Antimicrobial agents: Certain compounds have demonstrated potential as antimicrobial agents. [, , ]

N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide

  • Compound Description: This compound served as a basis for the design and synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides, which were investigated as potential tubulin polymerization inhibitors. []

Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate (MIBE)

    Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate

    • Compound Description: This compound was synthesized via Friedel-Crafts acylation of N-methyl indole and methyl 9-chloro-9-oxononanoate. []

    4-(1-Methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles

    • Compound Description: This class of compounds, specifically exemplified by compounds 4b, 4e, and 4h, demonstrated notable cytotoxicity against the MCF-7 breast cancer cell line. These compounds exhibited promising anti-cancer activities. []

    3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763)

    • Compound Description: This compound is a known inhibitor of glycogen synthase kinase-3β (GSK-3β) and has shown protective effects against myocardial ischemia-reperfusion injury in rats. It has also been studied for its therapeutic potential in treating lung inflammation and fibrosis in mice. Additionally, SB216763 has been identified as a partial agonist of the aryl hydrocarbon receptor (AhR). [, , , , ]

    5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one

    • Compound Description: This compound was synthesized through a one-step, two-component reaction using 1-methylbenzimidazole and benzoylindolyl-3-acetylene. []

    (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one

    • Compound Description: This chalcone derivative was synthesized and evaluated as a potential antimalarial agent through molecular docking studies with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. The study revealed interactions with key amino acid residues of the PfDHFR-TS, indicating potential for antimalarial activity. []

    N2-[(4R)-4-Hydroxy-1-[(1-methyl-1H-indol-3-yl)carbonyl]-L-prolyl]-N-methyl-N-(phenylmethyl)-3-(2-naphthyl)-L-alaninamide (FK888)

    • Compound Description: This compound, a dipeptide derivative, exhibits potent substance P (SP) antagonist activity, particularly with NK1 selectivity. It also demonstrates notable oral activity. []
    • Compound Description: This compound was identified as a potential genotoxic impurity in Osimertinib Mesylate, an antineoplastic agent, and a method was developed for its trace level quantification using UPLC-QDa. []

    3,3-Diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones

    • Compound Description: This class of compounds was synthesized and evaluated for antibacterial, antifungal, and brine shrimp lethality. Some compounds within this series exhibited significant biological activity. []

    (E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivatives

    • Compound Description: This series of compounds was designed, synthesized, and evaluated for their antimicrobial properties. In silico ADMET studies were also conducted. Compounds 5b, 5c, 5d, and 5e within this series exhibited good antimicrobial activity and favorable pharmacokinetic parameters. []

    2-[Bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid

    • Compound Description: This compound was synthesized and characterized using X-ray crystallography and Hirshfeld analysis. The crystal structure revealed the presence of carboxylic acid inversion dimers linked by O—H⋯O hydrogen bonds. []

    2-[2-(2-Fluorobenzylidene)hydrazinyl]-4-(1-methyl-1H-indol-3-yl)thieno[3,2-d]pyrimidine

    • Compound Description: This compound was synthesized and its structure confirmed using various spectroscopic techniques and X-ray diffraction. It exhibited effective inhibition against the proliferation of HT-29, A549, and MKN45 cell lines. []

    (-)-(R)-5-[(1-methyl-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (YM060: ramosetron)

    • Compound Description: This compound is a potent 5-hydroxytryptamine (5-HT3) receptor antagonist, investigated for its physicochemical and pharmacokinetic properties. Studies identified 4-hydroxy-6-[(1-methyl-1H-indol-3-yl)carbonyl]4,5,6,7-tetrahydro-1H-benzimidazole as a degradation product and metabolite. Several oxidation products, including diketone derivatives and a dihydroxylated derivative, retained antagonistic activity. []
    • Compound Description: These dimeric 3-vinylindoles were investigated as potential antitumor agents. Structural differences arising from the sterically demanding phenylsulfonyl group were observed. []

    3,3-(1-Phenylethane-1,1-diyl)bis(1H-indoles) and 1,2,3,4-Tetrahydro-3-(1H-indol-3-yl)-1-methyl-1,3-diphenylcyclopent[b]indoles

    • Compound Description: These compounds were obtained through the condensation reaction of indole with acetophenones. The reaction yielded a mixture of 2:1 and 2:2 condensation products, with the ratio influenced by the electronic nature of the acetophenone substituent and reaction temperature. []

    (E)-1-(2-Chloro-1-methyl-1H-indol-3-yl)-3-arylprop-2-en-1-ones

      1-Methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole

      • Compound Description: This compound was synthesized using a palladium-catalyzed reaction between (2,2,2-trifluoroethyl)benzene and 1-methyl-1H-indole. Structural analysis revealed a dihedral angle between the indole rings and short intramolecular C—H⋯F contacts. []

      Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

      • Compound Description: This compound was synthesized and its crystal structure elucidated, revealing the conformation of the cyclohexene and 1,4-dihydropyridine rings within the molecule. Intermolecular hydrogen bonding patterns and weak interactions were observed to influence the crystal packing. []

      {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM)

      • Compound Description: This indole derivative was identified as a DNA-intercalator and investigated for its anticancer efficacy and mechanism of action using various models, including cell lines, S180 mouse model, and spectroscopic techniques. MIAM exhibited selective inhibition against HeLa cells and inhibited tumor growth in the S180 mouse model in a dose-dependent manner. []
      • Compound Description: This compound was designed and synthesized as a novel EGFR inhibitor with potential applications in cancer treatment. The compound is a dichloroacetate salt and is claimed to modulate EGFR activity. []

      {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic Acid Methyl Ester

      • Compound Description: This indole compound demonstrated significant inhibitory effects on the growth of human hepatocellular carcinoma (HCC) Bel-7402 cells and its resistant variant Bel-7402/5FU. The study suggests that this compound acts by increasing cellular reactive oxygen species (ROS) levels, inducing apoptosis, and causing cell cycle arrest in the G0/G1 phase. []

      (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile

      • Compound Description: This compound was synthesized by base-catalyzed condensation of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile. Structural analysis revealed a planar Z configuration and a thienyl-ring flip disorder. []

      cis-6-Bromo-4-(1-methyl-1H-indol-3-yl)-10,10a-dihydro-1H,4H-2,9-dioxa-3-azabenz[f]azulene

      • Compound Description: This compound was synthesized and its crystal structure analyzed, revealing a chair conformation for the seven-membered oxepine ring and a planar indole moiety. Intermolecular interactions influencing the crystal packing were identified. []

      N-(1-Methyl-1H-indol-3-yl)methyleneamines and 3,3-Diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones

      • Compound Description: These compounds, derived from N-(1-methyl-1H-indol-3-yl)methyleneamines, were synthesized and evaluated for their antileishmanial activity against Leishmania major. []

      2’-Amino-6’-(1H-indol-3-yl)-1-methyl-2-oxospiro[indoline-3,4’-pyran]-3’,5’-dicarbonitrile

      • Compound Description: This spirooxindole compound was synthesized and its thermal decomposition kinetics studied using thermogravimetric analysis under non-isothermal conditions. Kinetic parameters were determined using various model-free and model-fitting methods. []

      Ethyl 2-{2-[(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]thiazol-4-yl}acetate

      • Compound Description: This compound was synthesized and its crystal structure analyzed, revealing the planar nature of the thiazole, phenyl, and indole rings within the molecule. The dihedral angles between these rings were determined. []

      1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile

      • Compound Description: This compound was synthesized and its crystal structure determined, revealing the conformations of the pyrrolidine and indoline rings, as well as the dihedral angle between the benzene and pyridine rings. Intermolecular hydrogen bonding patterns were observed. []

      4′-(1H-Imidazol-2-yl)-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile 0.15-hydrate

      • Compound Description: This compound was synthesized and characterized by X-ray crystallography. The structure revealed details about the conformation of the rings within the molecule, hydrogen bonding patterns, and interactions with the solvent water molecule. []

      Methyl 3-[(1-butyl-1H-indol-3-yl)carbonylamino]propionate

      • Compound Description: The crystal structure of this compound was determined, showing the dihedral angle between the terminal methoxycarbonyl group and the indole ring. The crystal packing revealed intermolecular hydrogen bonds and π–π interactions. []

      1-[(E)-4-(5-Bromo-1H-indol-3-yl)-1-methyl-2,5,6,7-tetrahydro-1H-azepin-2-ylidene]propan-2-one

      • Compound Description: This compound was synthesized and its crystal structure determined, revealing details about the conformation of the azepine ring, bond angles, and intermolecular hydrogen bonding. []

      2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives

      • Compound Description: These compounds were synthesized and showed promising antimicrobial and antibiofilm activities. Molecular docking studies provided insights into their potential mechanisms of action. []

      7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate

      • Compound Description: This organic salt was synthesized from a Lewis acid-base reaction. Its structure was validated by various spectroscopic methods, including NMR and mass spectrometry, as well as single-crystal X-ray diffraction. []

      2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-ol

      • Compound Description: This compound is a Schiff base ligand synthesized from 1-hydroxy-2-naphthaldehyde and 2-(1H-indol-3-yl)ethylamine. This ligand was used to synthesize a series of transition metal complexes with Ni(II), Pd(II), Fe(III), and Pt(IV). []

      Methyl 2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3-methylbutanoate (MMB-CHMICA)

      • Compound Description: This synthetic cannabinoid was identified in plant material using advanced mass spectrometry and nuclear magnetic resonance techniques. This information was then used to develop a multiple reaction monitoring method for its detection and quantification. []

      (1-(2-((5-(4-Substitutedphenyl)furan/thiophen-2-yl)methylene)hydrazineyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)-4-(1H-indol-3-yl)butanamide

      • Compound Description: This series of compounds was synthesized and evaluated for anti-inflammatory activity using dexamethasone as a standard. Derivatives with bromine and methyl substitutions exhibited higher activity compared to other compounds in the series. []

      2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethylacetamide

        1-Di(1H-indol-3-yl)methyl-4-trifluoromethylbenzene (DIM-Ph-4-CF3)

        • Compound Description: This compound, originally developed as a PPARγ agonist, was found to be a potential lead for developing RXRα agonists. The compound was shown to displace 9-cis-retinoic acid from RXRα, but it does not activate the receptor. Further structural modifications were explored to design more potent RXRα agonists. []

        N-((1H-indol-3-yl)methyl)propiolamides

        • Compound Description: These compounds were used as starting materials to synthesize polycyclic sulfonyl indolines via FeCl2-catalyzed or UV-driven intramolecular formal [2+2+1] cyclization reactions. The reactions involved forming one C-C bond and two C-S bonds in a single step. []

        1-[(2-(1H-Indol-3-yl)ethylimino)methyl]naphthalene-2-ol

        • Compound Description: This Schiff base ligand, synthesized from 2-hydroxy-1-naphthaldehyde and 2-(1H-indol-3-yl)ethylamine, was used to prepare transition metal complexes of Pt(IV), Re(V), Pd(II), Co(II), Ni(II), and Cu(II). The complexes were characterized spectroscopically, and their antibacterial activities were evaluated. []

        Properties

        CAS Number

        941879-33-0

        Product Name

        1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea

        IUPAC Name

        1-cyclopentyl-3-(1-methylindol-3-yl)urea

        Molecular Formula

        C15H19N3O

        Molecular Weight

        257.337

        InChI

        InChI=1S/C15H19N3O/c1-18-10-13(12-8-4-5-9-14(12)18)17-15(19)16-11-6-2-3-7-11/h4-5,8-11H,2-3,6-7H2,1H3,(H2,16,17,19)

        InChI Key

        BICGOJPRASVYFE-UHFFFAOYSA-N

        SMILES

        CN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCC3

        Solubility

        not available

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.